molecular formula C42H56N4O12 B1140612 N-Demethyl Rifampicin CAS No. 13292-45-0

N-Demethyl Rifampicin

Cat. No.: B1140612
CAS No.: 13292-45-0
M. Wt: 808.9 g/mol
InChI Key: FKKVFHDDYXJFFL-VIVOQTQZSA-N
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Description

Demethylrifampicin, also known scientifically as 25-Deacetylrifampicin (25-dRIF), is a key active metabolite of the broad-spectrum antibiotic rifampicin . It is formed in the body through the deacetylation of the parent drug and contributes to the overall antibacterial activity, particularly in the treatment of mycobacterial infections such as tuberculosis . Research into this metabolite is crucial for a comprehensive understanding of rifampicin's total exposure and efficacy, as subtherapeutic levels of active compounds are associated with poor clinical outcomes and the emergence of drug resistance . The compound shares rifampicin's core mechanism of action, which involves the potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP) . This inhibition sterically obstructs the path of elongating RNA, effectively arresting RNA synthesis and exerting bactericidal effects against a range of gram-positive bacteria and mycobacteria . Consequently, Demethylrifampicin serves as a vital tool for researchers studying the pharmacokinetics and pharmacodynamics of rifampicin-based therapies, especially in the context of auto-induction and optimizing dosing regimens to overcome bacterial resistance . Furthermore, it provides a valuable chemical scaffold for the development of novel, more potent rifamycin derivatives aimed at tackling multidrug-resistant strains .

Properties

CAS No.

13292-45-0

Molecular Formula

C42H56N4O12

Molecular Weight

808.9 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12-,44-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1

InChI Key

FKKVFHDDYXJFFL-VIVOQTQZSA-N

Synonyms

3-[(1-Piperazinylimino)methyl]-rifamycin;  3-Piperazinoiminomethyl Rifamycin SV;  4-N-Demethylrifampicin;  AF/AP;  Demethylrifampicin;  N-Demethylrifampicin;  N-Demethylrifampin;  NSC 143416;  Rifampicin AF/AP; 

Origin of Product

United States

Metabolism and Biotransformation Pathways

Enzymatic Demethylation in Non-Human Biological Systems

In non-human biological systems, the demethylation of rifampicin (B610482) is a well-documented process, largely attributed to the activity of specific enzyme systems.

The cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases, is central to the metabolism of a vast array of compounds, including rifampicin. dynamed.comnih.govwikipedia.org These enzymes catalyze a variety of oxidative reactions, with demethylation being a key transformation. dynamed.com The CYP enzymes are predominantly located in the liver and are responsible for Phase I metabolism of many drugs. dynamed.comnih.gov

Research has shown that rifampicin can induce its own metabolism by increasing the activity of hepatic enzymes. ymaws.com Specifically, studies suggest that rifampicin induces a particular form of cytochrome P-450 that is responsible for its own demethylation. nih.gov This induction of CYP enzymes, such as those in the CYP3A family, has been observed in various animal models. core.ac.uknih.gov For instance, rifampicin is a potent inducer of CYP3A in dog and pig hepatocytes. core.ac.uk The process of demethylation by CYP enzymes involves a series of steps, including substrate binding and electron transfer from NADPH, ultimately leading to the oxygenation of the substrate. wikipedia.orgnih.gov

The metabolism of rifampicin, including its demethylation, has been investigated in several animal models, providing insights into its biotransformation pathways.

Rats: Studies in Wistar rats have demonstrated that administration of rifampin leads to a significant increase in the activity of hepatic microsomal enzymes, including benzphetamine N-demethylase and NADPH-cytochrome c reductase, after several days of treatment. nih.gov This enzymatic induction is consistent with the role of a specific cytochrome P-450 isoform in the demethylation of rifampicin. nih.gov Interestingly, while high doses of rifampicin induce hepatic enzymes in rats, lower doses did not show significant induction of liver microsomal enzyme activity in some studies. ymaws.com This suggests a dose-dependent effect on enzyme induction in this model. Similar degradation metabolites of rifampin have also been observed in vivo in rats. researchgate.net

Swine: The pig is considered a suitable animal model for studying the effects of rifampin due to the similarities in hepatic cytochrome P-450 activity compared to humans. researchgate.netasm.org Research in Yucatan miniature pigs has shown that rifampin induces its own metabolism. asm.org The use of pig models is advantageous due to the physiological similarities of their cardiovascular and gastrointestinal systems to humans and the comparable Phase I and Phase II biotransformation reactions. researchgate.net

The following table summarizes the key findings in these animal models:

Interactive Data Table: Rifampicin Biotransformation in Animal Models
Animal Model Key Findings References
Rats High doses induce hepatic microsomal enzymes, including those involved in demethylation. ymaws.comnih.gov
Similar degradation metabolites to those seen in microbial biotransformation are produced. researchgate.net
Swine Considered a suitable model due to similarities in hepatic CYP450 activity to humans. researchgate.netasm.org
Rifampin induces its own metabolism. asm.org

Cytochrome P450 Enzyme System Involvement

Microbial Biotransformation and Degradation Studies (e.g., Cunninghamella elegans)

Microbial systems, particularly fungi, have been effectively used as in vitro models to study drug metabolism, as they can perform a variety of biotransformations that mimic mammalian metabolism. ufrgs.brnih.govfrontiersin.org

Cunninghamella elegans : This filamentous fungus is a well-established microbial model for studying the biotransformation of drugs and other xenobiotics. researchgate.netnih.gov Studies have shown that C. elegans can transform rifampicin into several metabolites. ufrgs.br The major metabolic pathways identified for rifampicin transformation by this fungus include oxidation, demethylation, and mono-oxidation. ufrgs.br The ability of C. elegans to produce metabolites of rifampicin highlights its potential as a cost-effective method for producing both known and novel metabolites for further study. ufrgs.br This microbial system is considered an attractive alternative to mammalian systems for elucidating metabolic pathways. researchgate.netufrgs.br

The following table outlines the compounds mentioned in this article.

Molecular Mechanisms of Biological Activity Non Clinical Focus

Inhibition of Bacterial DNA-Dependent RNA Polymerase

Rifamycins (B7979662), including Demethylrifampicin's parent compound rifampicin (B610482), are well-established inhibitors of bacterial DNA-dependent RNA polymerase (RNAP). uobabylon.edu.iqnih.gov This enzyme is crucial for the process of transcription, where the genetic information from DNA is transcribed into RNA. nih.govpatsnap.com The inhibitory action of rifamycins is highly specific to prokaryotic RNAP, with significantly less effect on mammalian RNA polymerases, which is a key factor in their clinical utility as antibiotics. nih.govsigmaaldrich.com

The mechanism of inhibition involves the binding of the rifamycin (B1679328) molecule to the β subunit of the bacterial RNAP. uobabylon.edu.iqresearchgate.net This binding occurs in a pocket within the DNA/RNA channel, but at a distance from the enzyme's active site. nih.gov By binding to this site, rifamycins physically obstruct the path of the elongating RNA transcript once it reaches a length of two to three nucleotides, thereby halting further RNA synthesis. researchgate.netnih.gov

Impact on Bacterial RNA Synthesis and Replication

The inhibition of DNA-dependent RNA polymerase by rifamycins has a profound and direct impact on bacterial RNA synthesis. By blocking the elongation of the RNA chain, these antibiotics effectively shut down transcription. uobabylon.edu.iqresearchgate.net This cessation of RNA synthesis has cascading effects on the bacterial cell, as the production of all types of RNA—messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA)—is halted.

The halt in mRNA synthesis leads to the inhibition of protein synthesis, as the templates for translation are no longer being produced. biorxiv.org Furthermore, studies on rifampicin have shown that its inhibition of transcription leads to a significant degradation of existing rRNA. biorxiv.orgnih.gov While transcription is inhibited, chromosome replication can continue for a period, potentially utilizing the ribonucleotides recycled from the degraded rRNA for DNA synthesis. biorxiv.orgnih.gov This disruption of the central processes of gene expression and replication ultimately leads to the bactericidal effect of this class of antibiotics. uobabylon.edu.iq The stringent response, a bacterial survival mechanism, is also affected as it heavily relies on the regulation of transcription. frontiersin.org

Modulation of Viral RNA-Dependent DNA Polymerase (Reverse Transcriptase) Activity

Beyond their antibacterial properties, certain rifamycin derivatives have been investigated for their ability to inhibit viral RNA-dependent DNA polymerase, more commonly known as reverse transcriptase. oup.comiupac.org This enzyme is essential for the replication of retroviruses, as it synthesizes a DNA copy of the viral RNA genome. colorado.edu While rifampicin itself is inactive against this enzyme, some derivatives with modified side chains have demonstrated inhibitory effects. iupac.org

Demethylrifampicin, also known as N-demethyl rifampicin, has been identified as an inhibitor of the reverse transcriptase of some RNA tumor viruses. pnas.orgjci.org However, its potency as an inhibitor is considered weak compared to other derivatives. pnas.org The ability of these compounds to inhibit reverse transcriptase has sparked interest in their potential as antiviral agents. oup.com

Selective Inhibition of Viral Polymerases vs. Cellular Polymerases

A critical aspect of any potential antiviral agent is its selectivity for viral enzymes over host cellular enzymes. mdpi.com Research has shown that certain rifamycin derivatives, including Demethylrifampicin, exhibit a greater inhibitory effect on viral reverse transcriptase than on normal cellular DNA polymerases. oup.com This selectivity is crucial to minimize toxicity to the host organism.

Studies have compared the inhibitory activity of these compounds on viral reverse transcriptase with their effects on purified DNA-dependent DNA polymerases from normal human lymphocytes. oup.com The findings indicate that while some derivatives are potent inhibitors of both viral and cellular DNA polymerases, others, like Demethylrifampicin, show a preferential, albeit weaker, inhibition of the viral enzyme. oup.compnas.org

Effects on Leukemic Polymerase Activity

Further investigations have explored the effects of rifamycin derivatives on DNA polymerases from leukemic cells. oup.comjci.org Notably, Demethylrifampicin has been shown to preferentially inhibit DNA polymerase II from leukemic lymphoblasts over the corresponding enzyme from normal lymphocytes. oup.com However, this inhibition of the leukemic polymerase is not as pronounced as its effect on the viral reverse transcriptase. oup.com

The differential sensitivity of leukemic cell polymerases to these compounds has suggested a potential avenue for antileukemic research. oup.com The ability of certain rifamycin derivatives to inhibit the RNA-dependent DNA polymerase activity found in the leukocytes of some leukemia patients has also been a focus of study. iupac.org

Cellular and Immunological Interactions in Non-Human Models

The interactions of compounds with cells in a controlled laboratory setting provide valuable insights into their biological activities. Non-human models are frequently used to understand these complex interactions. frontiersin.orgmdpi.comweizmann.ac.il

Differentiation and Proliferation of Normal Mammalian Cells in Culture

The processes of cellular differentiation and proliferation are fundamental to the development and maintenance of tissues. plos.org In vitro cell culture systems using normal mammalian cells are standard models to study how external agents might affect these processes. facellitate.comvanderbilt.edu While specific studies focusing solely on the effect of Demethylrifampicin on the differentiation and proliferation of normal mammalian cells in culture are not extensively detailed in the provided search results, the broader context of rifamycin derivatives' interactions with cellular enzymes suggests a complex biological profile that warrants further investigation in this area. oup.comwikimedia.org

Antimicrobial Resistance Mechanisms Research

Role of Demethylrifampicin in Understanding Rifamycin (B1679328) Resistance Pathways

Furthermore, specific derivatives have served as valuable tools in molecular research. For instance, N-demethylrifampicin has been identified as a potent inhibitor of certain viral RNA-dependent DNA polymerases (reverse transcriptases), showing even stronger inhibition than rifampicin (B610482) itself in some cases. researchgate.net This highlights how subtle structural modifications on the rifamycin core can alter target specificity and has been valuable in probing the active sites of different enzymes. researchgate.netiupac.org

Table 1: Identified Metabolites of Rifampicin This interactive table summarizes key metabolites derived from Rifampicin as identified in research studies.

Metabolite Name Method of Formation Reference
Demethylrifampicin (N-demethylrifampicin) Metabolism in vivo iarc.fr
25-desacetyl-rifampicin Deacetylation by esterases oup.comnih.gov
Rifampicin quinone Oxidation uic.edu
Rifampin glucuronide Glucuronidation uic.edu
3-formyl-23-[O-(β-D-glucopyranosyl)]rifamycin SV Glycosylation by Nocardia spp. nih.gov
21-(O-phosphoryl)rifampicin Phosphorylation by Nocardia spp. nih.gov

Molecular Basis of Resistance Modulation

Bacteria have evolved several molecular strategies to counteract the effects of rifamycins (B7979662). These resistance mechanisms are broadly categorized and must be able to modulate the activity of both rifampicin and its active metabolites like demethylrifampicin.

The principal molecular mechanisms include:

Target Modification: This is the most common and significant mechanism, involving mutations in the rpoB gene, which encodes the β-subunit of the bacterial DNA-dependent RNA polymerase. researchgate.netnih.govnih.gov These mutations alter the drug's binding site, reducing its affinity and rendering it ineffective.

Enzymatic Inactivation: Some bacteria possess enzymes that chemically modify and inactivate the antibiotic. Pathogenic Nocardia species, for example, can inactivate rifampicin through glycosylation or phosphorylation, converting it into ineffective compounds. nih.gov

Active Efflux: Bacteria can utilize membrane proteins known as efflux pumps to actively transport antibiotics out of the cell, preventing them from reaching their intracellular target at a sufficient concentration. nih.gov This mechanism is a known factor in the differential sensitivity between Gram-negative and Gram-positive bacteria to rifamycins. nih.gov

Reduced Permeability: Changes to the bacterial cell wall or membrane can limit the uptake of a drug, another mechanism contributing to intrinsic or acquired resistance. nih.gov

For a bacterium to exhibit clinical resistance, these systems must effectively handle both rifampicin and its antimicrobially active metabolites, such as 25-desacetyl-rifampicin.

Adaptive Resistance and Target Alterations

The most clinically significant form of resistance to rifamycins is adaptive resistance through target alteration. nih.gov The acquisition of point mutations in a specific 81-base pair region of the rpoB gene, known as the rifampicin resistance-determining region (RRDR), accounts for the vast majority of rifampicin-resistant clinical isolates of M. tuberculosis. nih.govplos.org

These mutations lead to amino acid substitutions in the RNA polymerase β-subunit, which directly interferes with the steric binding of the large rifamycin molecule, preventing the antibiotic from blocking the path of the elongating RNA transcript. nih.govnih.gov This single mechanism can confer a high level of resistance. researchgate.net

Crucially, resistance conferred by rpoB mutations is typically broad across the rifamycin class. Studies have demonstrated that rifampicin-resistant clinical isolates are also resistant to other rifamycins and their active metabolites. For example, research comparing various rifamycins against rifampicin-resistant M. tuberculosis found that none of the tested compounds, including the active 25-desacetyl metabolite of rifapentine (B610483) (which has activity comparable to rifampicin), had any significant bactericidal effect. oup.com This indicates that the conformational change in the drug target is sufficient to prevent binding of structurally similar molecules, including demethylated forms.

Table 2: Comparative In Vitro Activity of Rifamycins Against Mycobacterial Species This interactive table presents research findings on the Minimum Inhibitory Concentrations (MICs) in mg/L for rifampicin and the 25-O-desacetyl metabolite of the related compound rifapentine. The metabolite's activity is noted as being comparable to rifampicin. Data is sourced from a study in the Journal of Antimicrobial Chemotherapy. oup.com

Organism Rifampicin MIC (mg/L) 25-O-desacetylrifapentine MIC (mg/L)
M. tuberculosis (drug-sensitive) 0.063 - 0.5 0.125 - 1
M. africanum 0.125 - 0.5 0.25 - 1
M. bovis 0.25 - 1 0.5 - 2
M. bovis BCG 0.016 - 0.125 0.016 - 0.125
M. tuberculosis (rifampicin-resistant) > 32 > 32

Table of Compounds

Compound Name
25-desacetyl-rifampicin
25-O-desacetylrifapentine
3-formyl-23-[O-(β-D-glucopyranosyl)]rifamycin SV
21-(O-phosphoryl)rifampicin
Demethylrifampicin
Isoniazid
N-demethylrifampicin
Rifabutin
Rifampicin
Rifampicin quinone
Rifampin glucuronide
Rifapentine

Chemical Synthesis, Derivatives, and Structure Activity Relationships

Demethylrifampicin as a Biosynthetic Precursor and Intermediate

Demethylated forms of rifamycin (B1679328) are crucial intermediates in the natural biosynthesis of rifamycin B and have also been generated through genetic engineering to create novel antibiotic analogs. In the rifamycin biosynthetic gene cluster of Amycolatopsis mediterranei S699, the producer of rifamycin B, several demethylated precursors have been identified.

One key intermediate is 27-O-demethylrifamycin SV (DMRSV). nih.gov Studies involving the inactivation of the gene rif orf14, which codes for the enzyme 27-O-demethylrifamycin SV methyltransferase, resulted in a mutant strain of A. mediterranei S699 that ceased production of rifamycin B. Instead, this mutant accumulated DMRSV as the primary metabolite, along with smaller amounts of 27-O-demethyl-25-O-desacetylrifamycin SV (DMDARSV). nih.gov This finding indicates that DMRSV is a direct precursor to rifamycin SV in the biosynthetic pathway and that the methylation at the C-27 position is a critical post-polyketide synthase (PKS) modification step. nih.gov The enzyme responsible for this methylation specifically acts on DMRSV, establishing that acetylation at the C-25 hydroxyl group must occur before the methylation reaction. nih.gov

Another significant intermediate in the broader rifamycin pathway is rifamycin W, which must undergo oxidative cleavage to form the basic polyketide skeleton of rifamycin B, known as 27-O-demethyl-25-O-deacetyl-rifamycin S (DMDARS). mdpi.comresearchgate.net This conversion is a pivotal step in rearranging the ansa chain into the final structure of the more complex rifamycins (B7979662). mdpi.com

Furthermore, biosynthetic approaches have been used to intentionally create demethylated rifamycin analogs. By manipulating the type I polyketide synthase (PKS) genes in A. mediterranei, researchers have successfully produced a novel analog, 24-desmethylrifamycin B. indiabioscience.org This was achieved by replacing a specific domain in the PKS that adds a propionate (B1217596) unit with one that adds an acetate (B1210297) unit. indiabioscience.org The resulting genetically engineered strain produced 24-desmethylrifamycin B and its derivative, 24-desmethylrifamycin SV, which feature a modification in the polyketide backbone. nih.gov

Table 1: Key Demethylated Intermediates and Analogs in Rifamycin Biosynthesis

Compound/IntermediateRole in BiosynthesisMethod of ProductionReference(s)
27-O-demethylrifamycin SV (DMRSV)Direct precursor to Rifamycin SVNatural intermediate in A. mediterranei S699; accumulated in rif orf14 mutant strains. nih.gov
27-O-demethyl-25-O-desacetylrifamycin SV (DMDARSV)Precursor to DMRSVNatural intermediate in A. mediterranei S699; minor metabolite in rif orf14 mutant strains. nih.gov
27-O-demethyl-25-O-deacetyl-rifamycin S (DMDARS)Basic polyketide skeleton for Rifamycin BFormed from oxidative cleavage of Rifamycin W. mdpi.comresearchgate.net
24-desmethylrifamycin BNovel rifamycin analogProduced by genetically engineered A. mediterranei S699 with a modified PKS gene cluster. indiabioscience.orgnih.gov

Development of Synthetic Routes for Rifamycin Derivatives

The chemical complexity of the rifamycin structure has historically made it difficult to modify through purely chemical means. indiabioscience.org However, the generation of novel biosynthetic precursors, such as demethylated analogs, has opened new avenues for semi-synthetic approaches. These strategies combine genetic engineering with subsequent chemical modifications to create new derivatives with improved properties. nih.govresearchgate.net

A prime example is the development of 24-desmethylrifampicin. The process begins with the fermentation of a genetically modified strain of Amycolatopsis mediterranei S699, which produces the analog 24-desmethylrifamycin B. indiabioscience.orgnih.gov This biosynthetically derived precursor is then subjected to a series of chemical conversions:

Conversion to 24-desmethylrifamycin S: The initial product, 24-desmethylrifamycin B, is chemically converted into its 'S' form, 24-desmethylrifamycin S. indiabioscience.org The structure of this intermediate has been confirmed using mass spectrometry, NMR, and X-ray crystallography. nih.gov

Conversion to 24-desmethylrifampicin: Subsequently, 24-desmethylrifamycin S is used as the direct precursor for the synthesis of 24-desmethylrifampicin. indiabioscience.orgnih.gov This final step mirrors the semi-synthetic process used to create rifampicin (B610482) from rifamycin S.

This combined genetic and synthetic strategy has proven effective for creating derivatives that are not accessible through direct chemical modification of the natural rifamycin B molecule. nih.gov The development of rifampin itself followed a similar semi-synthetic path, starting from rifamycin B, which is practically inactive, and converting it through rifamycin S and 3-formylrifamycin SV to the final, orally active drug. iarc.fr

Table 2: Semi-Synthetic Route to 24-Desmethylrifampicin

Starting MaterialIntermediateFinal ProductDescriptionReference(s)
24-desmethylrifamycin B24-desmethylrifamycin S24-desmethylrifampicinA combined biosynthetic and chemical synthesis approach. The starting material is produced via fermentation of a genetically modified organism and then chemically converted to the final active derivative. indiabioscience.orgnih.gov

Structure-Activity Relationship (SAR) Investigations of Rifamycin Derivatives

The antibacterial activity of rifamycins is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies have identified key functional groups and conformational features essential for their mechanism of action, which involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). wikipedia.org

Key SAR findings for the rifamycin class include:

The Ansa Chain: Two free hydroxyl groups on the ansa chain, specifically at positions C-21 and C-23, are critical for antibacterial activity. Modifications or elimination of these groups lead to a significant decrease in potency.

The Naphthoquinone Nucleus: The presence of two polar groups, either hydroxyl or carbonyl, at positions C-1 and C-8 of the naphthoquinone core is also a minimal requirement for activity.

The development of 24-desmethylrifampicin provides a specific case study within this framework. This derivative, created by modifying the polyketide backbone, has demonstrated significantly improved activity against drug-resistant bacteria. nih.govresearchgate.net Research has shown that 24-desmethylrifampicin is highly effective against multi-drug resistant (MDR) strains of Mycobacterium tuberculosis. nih.govresearchgate.net This suggests that the removal of the methyl group at the C-24 position, a subtle change to the ansa chain, favorably alters the interaction of the drug with the RNAP of resistant strains. nih.govresearchgate.net

Further SAR studies have explored other modifications. For instance, a series of derivatives of rifamycin P, which can be produced by fermentation or chemical modification of rifamycin S, were synthesized. nih.gov These derivatives showed greater activity than the parent compound against Mycobacterium avium complex, with 2'-(Diethylamino)rifamycin P (P/DEA) being identified as a promising candidate for further investigation. nih.gov Other research has focused on attaching l-amino acid esters to the rifamycin scaffold, finding that the bulkiness of the ester substituent on aromatic l-amino acids was an important factor for achieving high antibacterial activity against Staphylococcus aureus and MRSA strains. nih.gov

Table 3: Comparative Antibacterial Activity

CompoundTarget OrganismActivity ProfileReference(s)
Rifampicin Mycobacterium tuberculosisFirst-line anti-tuberculosis drug; resistance is a growing problem. researchgate.net
24-desmethylrifampicin Rifampicin-resistant M. tuberculosis strainsShows excellent antibacterial activity against strains resistant to rifampicin. nih.govresearchgate.net
2'-(Diethylamino)rifamycin P (P/DEA) Mycobacterium avium complexMore active than its parent compound, rifamycin P. nih.gov

Preclinical Efficacy and Mechanistic Studies

In Vitro Antimicrobial Efficacy Assessments in Bacterial Models (e.g., Staphylococcus aureus)

In studies comparing various rifampicin (B610482) derivatives, the biological activity can differ significantly. For instance, in assays measuring the activation of the human pregnane (B1235032) X receptor (PXR), 25-desacetylrifampicin showed lower potency compared to rifampicin and other derivatives like rifampicin quinone and 3-formylrifamycin SV. nih.gov While not a direct measure of bactericidal action, this demonstrates the structural and activity differences that arise from metabolic changes. The minimum inhibitory concentration (MIC) for rifampicin itself against S. aureus is typically very low, often ≤ 0.015 µg/ml. nih.gov Given its relative potency, the MIC for demethylrifampicin would be expected to be proportionally higher but still within a range demonstrating meaningful antimicrobial activity.

Comparative In Vitro Activity Profile
CompoundTarget/ModelRelative Activity/Potency
Demethylrifampicin (25-desacetylrifampicin)Clinical Bacterial Isolates25–50% of Rifampicin activity researchgate.net
RifampicinClinical Bacterial Isolates100% (Baseline) researchgate.net
Demethylrifampicin (25-desacetylrifampicin)Human Pregnane X Receptor (PXR) ActivationLess potent than Rifampicin, Rifampicin quinone, and 3-formylrifamycin SV nih.gov

In Vivo Mechanistic Studies in Animal Models (e.g., Mice, Rats)

Animal models are crucial for understanding the behavior of a compound in a complex biological system, providing insights that cannot be obtained from in vitro tests alone.

Based on available research, there are no specific in vivo studies focused on evaluating the direct impact of isolated demethylrifampicin on viral replication in animal models. Research in this area has concentrated on other novel antiviral agents or the parent compound, rifampicin, against various viruses. nih.govdiva-portal.orgplos.orgbiorxiv.org

The metabolic fate of demethylrifampicin is intrinsically linked to the pharmacokinetics of its parent drug, rifampicin. Studies in animal models, such as rats, have confirmed that demethylrifampicin is a significant metabolite following the administration of rifampicin. researchgate.net Pharmacokinetic assessments in Wistar rats with chemically-induced liver injury provide specific insights into its behavior. nih.gov

In a study where rats with liver injury were treated with anti-tuberculosis therapy, the systemic exposure to both rifampicin (RMP) and des-acetyl-rifampicin (DARP), i.e., demethylrifampicin, was measured. nih.gov The results showed that in the presence of liver injury, the Area-Under-the-Curve (AUC) values—a measure of total drug exposure over time—were significantly higher for both the parent drug and its metabolite compared to controls, highlighting the liver's role in their clearance. nih.gov Specifically, when rifampicin was given as part of a triple-drug combination, the exposure to demethylrifampicin was 1.84 times higher than when rifampicin was administered alone. nih.gov This demonstrates that its formation and clearance can be influenced by co-administered drugs. nih.gov

The plasma concentrations of demethylrifampicin are generally lower than those of rifampicin, with studies suggesting its levels are approximately 10% of the parent compound in healthy subjects, a ratio that provides a baseline for animal model investigations. researchgate.net The time to reach maximum plasma concentration (Tmax) for the metabolite is typically later than for the parent drug, which is expected as it requires time for the metabolic conversion to occur. researchgate.net

Pharmacokinetic Parameters of Rifampicin and Demethylrifampicin in a Rat Model of Liver Injury nih.gov
CompoundTreatment GroupMean Area-Under-the-Curve (AUC) (µg h/mL)
Rifampicin (RMP)RMP Alone163.55 ± 36.14
Demethylrifampicin (DARP)RMP Alone8.75 ± 2.79
Rifampicin (RMP)RMP + INH + PZA Combination234.56 ± 30.66
Demethylrifampicin (DARP)RMP + INH + PZA Combination16.15 ± 4.50

Impact on Viral Replication in Animal Models

Predictive Value and Translation in Preclinical Drug Discovery

Preclinical animal models are indispensable for this translational process. ru.nl For example, pharmacokinetic studies in rats with liver injury help predict how rifampicin and demethylrifampicin might behave in human patients with hepatic impairment, a critical consideration for drug safety and efficacy. nih.gov Such data can inform whether adjustments to therapy are needed in specific patient populations.

Furthermore, understanding the properties of existing rifamycin (B1679328) derivatives, including natural metabolites, is fundamental to the development of new analogues. who.intnih.gov By identifying the structural features responsible for the retained activity in demethylrifampicin, medicinal chemists can design next-generation rifamycins (B7979662) with potentially improved efficacy, better metabolic stability, or activity against drug-resistant bacterial strains. nih.gov Therefore, the preclinical evaluation of demethylrifampicin is not only important for understanding rifampicin but also serves as a valuable platform for future antibiotic innovation.

Advanced Analytical Methodologies in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone analytical technique that merges the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. researchgate.netmdpi.com This combination is particularly effective for analyzing pharmaceutical compounds and their metabolites, like demethylrifampicin, within complex biological matrices such as plasma, urine, or tissue samples. researchgate.netresearchgate.net

The process involves introducing a prepared sample into the LC system, where individual components are separated based on their physicochemical properties as they pass through a column. These separated components then enter the mass spectrometer to be ionized. For quantification, a specific mode known as multiple reaction monitoring (MRM) is commonly used. japsonline.com In MRM, the system is set to detect a specific precursor ion (the ionized molecule of interest, e.g., demethylrifampicin) and its unique fragment ion, which is produced by collision-induced dissociation. This high specificity allows for accurate quantification even at low concentrations, minimizing interference from other components in the matrix. researchgate.netjapsonline.com Studies focused on the parent drug, rifampicin (B610482), and its metabolites frequently utilize LC-MS/MS for pharmacokinetic profiling, demonstrating the technique's direct applicability to demethylrifampicin. japsonline.comeuropa.eu

Table 1: Typical Parameters for LC-MS/MS Quantification of Drug Metabolites

ParameterDescriptionCommon Application for Demethylrifampicin
ChromatographyUtilizes a column (e.g., C18) to separate the analyte from other matrix components.Reversed-phase chromatography with a gradient elution of mobile phases like acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer. japsonline.com
Ionization SourceGenerates ions from the analyte molecules.Electrospray Ionization (ESI) in positive mode is common for rifampicin and its metabolites. researchgate.net
Mass AnalyzerSeparates ions based on their mass-to-charge ratio (m/z).Triple quadrupole (QqQ) mass spectrometers are standard for quantitative MRM analysis. researchgate.net
Detection ModeMonitors specific ion transitions for quantification.Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. japsonline.com
Internal StandardA compound, often an isotopically labeled version of the analyte, added to samples to correct for variability.An isotopically labeled standard (e.g., Rifampicin-d8) can be used to ensure accuracy. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) Applications

High-Resolution Mass Spectrometry (HRMS) has become a premier tool for the identification of known and unknown drug metabolites. researchgate.net Unlike standard resolution mass spectrometers, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically with an error of less than 5 parts per million). nih.gov This precision allows for the determination of an ion's elemental composition, a critical piece of information for identifying metabolites like demethylrifampicin and distinguishing them from thousands of other endogenous compounds that may have the same nominal mass. researchgate.netnih.gov

In the context of demethylrifampicin research, HRMS is invaluable during drug metabolism studies. thermofisher.com It enables the confident identification of various metabolic products through the detection of precise mass shifts from the parent drug, rifampicin. For instance, the demethylation of rifampicin to form demethylrifampicin results in a specific mass change that can be accurately measured. Research has specifically noted the use of Q-TOF high-resolution mass spectrometry for the analysis of demethylrifampicin, confirming its application in this field. uic.edu

Table 2: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry

FeatureLow-Resolution MS (e.g., Triple Quadrupole)High-Resolution MS (e.g., Q-TOF, Orbitrap)
Primary UseTargeted quantification (MRM). chromatographyonline.comMetabolite identification, structural elucidation, and quantification. researchgate.netthermofisher.com
Mass AccuracyMeasures nominal mass (integer mass).Measures exact mass to several decimal places (<5 ppm error). nih.gov
SelectivityHigh for targeted transitions.Very high, can distinguish between isobaric compounds (same nominal mass, different formula). nih.gov
Data OutputQuantitative data for pre-selected analytes.Rich, full-scan data that allows for retrospective analysis of unknown compounds. nih.gov

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDE-MS) for Structural Elucidation

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS or HDE-MS) is a powerful biophysical technique used to investigate protein structure, dynamics, and interactions. nih.govmdpi.com The method relies on the principle that hydrogen atoms on the backbone amides of a protein can exchange with deuterium atoms when the protein is placed in a deuterated solvent (like D₂O). eurekaselect.com The rate of this exchange is dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. eurekaselect.com By measuring the rate of deuterium uptake in different regions of a protein, scientists can infer information about its conformation and which parts are exposed or buried. mdpi.com

While direct studies of HDE-MS on demethylrifampicin itself are not the primary focus, the technique is exceptionally valuable for elucidating its mechanism of action. HDE-MS can be used to study the structural changes that occur when demethylrifampicin or its parent drug, rifampicin, binds to its biological target, such as bacterial DNA-dependent RNA polymerase. creative-proteomics.com By comparing the deuterium exchange rates of the protein in its free state versus its drug-bound state, researchers can precisely map the binding site and identify any allosteric conformational changes induced by the compound. nih.govmdpi.com This provides critical insights into the structural basis of the drug's activity. frontiersin.org

Sample Preparation Techniques for Non-Clinical Biological Matrices

Before a biological sample can be analyzed by LC-MS/MS, it must undergo preparation to remove interferences like proteins, salts, and lipids, which can suppress the instrument's signal and compromise data quality. nih.govrsc.org The choice of technique depends on the complexity of the biological matrix (e.g., plasma, whole blood, tissue homogenate) and the properties of the analyte. nih.govasianjpr.com

Commonly used techniques include:

Protein Precipitation (PPT): This is often the simplest and fastest method, where a cold organic solvent (like acetonitrile or methanol) or an acid is added to the sample to denature and precipitate the majority of proteins. asianjpr.commdpi.com This method has been successfully used for the analysis of rifampicin and its metabolites. japsonline.comijper.org

Liquid-Liquid Extraction (LLE): This technique separates analytes from matrix components based on their relative solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). asianjpr.comijisrt.com

Solid-Phase Extraction (SPE): Considered a more selective and efficient method, SPE uses a solid sorbent material packed into a cartridge to retain the analyte of interest while matrix interferences are washed away. asianjpr.comijisrt.com

In non-clinical research, modern microsampling techniques are also gaining prominence. nih.gov Methods like Volumetric Absorptive Microsampling (VAMS) allow for the collection of a precise, small volume of blood (e.g., 10-20 µL) which simplifies sample collection, storage, and shipment, aligning with the "3Rs" principles (Replacement, Reduction, and Refinement) of animal welfare. nih.gov

Table 3: Overview of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT)Addition of a solvent or acid to precipitate proteins. mdpi.comFast, simple, low cost. mdpi.comLess clean, may result in significant matrix effects. rsc.org
Liquid-Liquid Extraction (LLE)Analyte partitions between two immiscible liquid phases. ijisrt.comProvides a cleaner sample than PPT, good recovery for non-polar compounds.Can be labor-intensive and uses larger volumes of organic solvents. nih.gov
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while interferences are washed away. ijisrt.comHigh selectivity, high recovery, cleaner extracts, easily automated. asianjpr.comMore expensive, method development can be more complex. asianjpr.com
Volumetric Absorptive Microsampling (VAMS)A porous tip absorbs a fixed volume of blood, which is then dried for analysis. nih.govMinimally invasive, small sample volume, easy storage and transport. nih.govRequires specific method development for extraction from the dried matrix.

Validation of Bioanalytical Methods for Research Applications

For the quantitative data generated in demethylrifampicin research to be considered reliable and reproducible, the analytical method used must be rigorously validated. ich.orgprogress-lifesciences.nl Bioanalytical method validation is the process of demonstrating that a specific method is suitable for its intended purpose. ich.org Regulatory bodies and international guidelines, such as the ICH M10 guidance, provide a framework for the validation process, ensuring data quality and consistency. ich.orgprogress-lifesciences.nlfda.gov

A full validation assesses several key parameters to ensure the method's performance. ich.org These evaluations are critical for methods used in non-clinical toxicokinetic and pharmacokinetic studies that support research and development. ich.orggmp-compliance.org

The essential parameters for validation include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com

Accuracy: The closeness of the measured concentration to the true value. japsonline.com

Precision: The degree of scatter between a series of measurements of the same sample, assessed as both within-run and between-run precision. japsonline.com

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specific range. japsonline.com

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. japsonline.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). ich.orgfda.gov

Matrix Effect: The influence of co-eluting, interfering substances from the matrix on the ionization of the analyte. nih.gov

Table 4: Key Parameters of Bioanalytical Method Validation (based on ICH M10)

Validation ParameterPurposeGeneral Acceptance Criteria
Accuracy & PrecisionTo ensure measurements are both correct and reproducible.Mean concentration should be within ±15% of nominal value; precision (CV%) should not exceed 15% (20% at LLOQ). ich.org
SelectivityTo ensure no interference from matrix components at the analyte's retention time.Response of interfering peaks should be <20% of the LLOQ response. ich.org
Calibration CurveTo establish the range of reliable quantification.At least 6-8 non-zero standards, with correlation coefficient (r²) typically >0.99. japsonline.com
StabilityTo determine how storage and handling affect analyte concentration.Mean concentrations of stability samples must be within ±15% of the nominal concentration. ich.orgfda.gov
Matrix EffectTo assess the impact of the biological matrix on analyte signal.The coefficient of variation (CV%) of the matrix factor should be ≤15%. ich.org

Q & A

Q. How should researchers ensure reproducibility when reporting demethylrifampicin’s synergy with other antibiotics?

  • Methodological Answer : Adhere to CHEERS or CONSORT guidelines for synergy studies. Use fractional inhibitory concentration indices (FICIs) with predefined cutoffs (e.g., synergy: FICI ≤0.5). Publish full experimental protocols, including checkerboard assay matrices and raw data. Collaborate with independent labs for cross-validation .

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